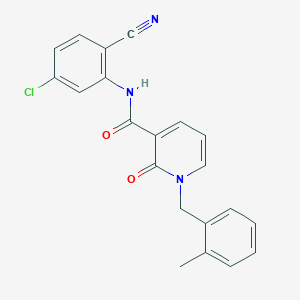
1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- Safety Information : It is classified as a warning substance with hazard statements related to skin and eye irritation. Precautionary measures should be taken during handling .
Synthesis Analysis
The synthetic route for this compound involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminoacetonitrile to produce N-acetyl-N-methylpropylenediamine or N-methyl-N’-acetylpropylenediamine, followed by cyclization in the presence of cuprous chloride .
Molecular Structure Analysis
The molecular structure of 1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride consists of a cyclobutane ring fused to a tetrahydropyrimidine moiety. The compound is dihydrochloride salt, as indicated by its name .
Scientific Research Applications
Synthesis and Biological Activity
The compound has been utilized in the synthesis of novel chemical entities with significant biological activities. For instance, derivatives of tetrahydropyrimidine have demonstrated potent antimicrobial and cytotoxic activities, indicating their potential for the development of new therapeutic agents. A study highlighted the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, showcasing good antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014). Another research effort reported the [4 + 2]-annulation between aminocyclobutanes and aldehydes to access tetrahydropyranyl amines, facilitating the synthesis of six-membered ring nucleoside analogues (Perrotta et al., 2015).
Antimicrobial and Anticancer Properties
Tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The synthesis and biological evaluation of new pyrimidine derivatives showed some compounds exhibiting cytotoxic activity in addition to antibacterial activity (Fathalla et al., 2006). Furthermore, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential highlight the broad spectrum of biological activities exhibited by these compounds (Deohate & Palaspagar, 2020).
Novel Synthetic Routes and Chemical Properties
Research has also focused on developing novel synthetic routes and studying the chemical properties of tetrahydropyrimidine derivatives. The synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid using tetrahydropyrimidines showcases the versatility of these compounds in organic synthesis, providing new avenues for the development of pharmaceuticals (Sukach et al., 2015). Another example includes the application of design of experiments (DoE) optimization to the one-pot synthesis of 4,6-dihydropteridinones, demonstrating the compound's role in streamlining synthetic processes (Stone et al., 2015).
properties
IUPAC Name |
1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-12-7-3-6-11-8(12)9(10)4-2-5-9;;/h2-7,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSIRDHOBBRELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C2(CCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2892573.png)
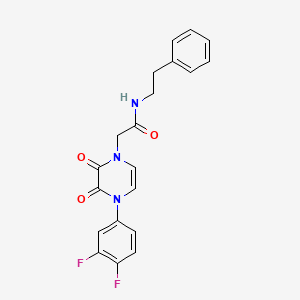
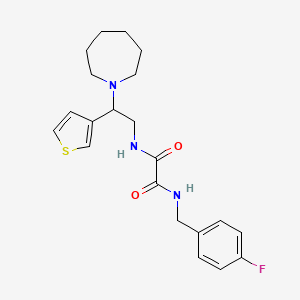
![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)
![N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2892581.png)
![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)
![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)
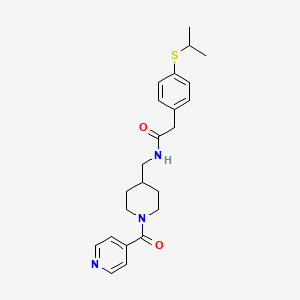
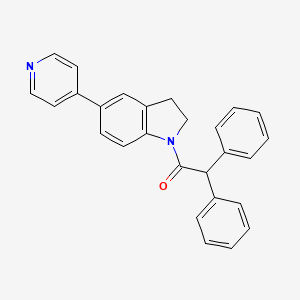

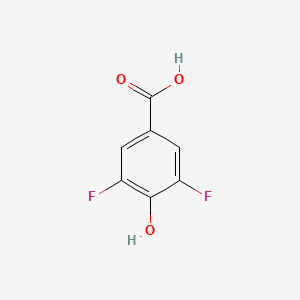
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)
![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)
